2-(3-amino-1H-pyrazol-1-yl)acetamide
Description
Significance of the Pyrazole (B372694) Scaffold in Chemical and Medicinal Sciences
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net This designation stems from its versatile chemical nature and its frequent appearance in molecules with a broad spectrum of biological activities. biosynth.comnih.gov The pyrazole nucleus is a core component in numerous FDA-approved drugs, highlighting its clinical importance. researchgate.net Examples include celecoxib (B62257), an anti-inflammatory drug; sildenafil, used for erectile dysfunction; and several modern anticancer agents like ibrutinib (B1684441) and ruxolitinib. researchgate.netnih.gov
The significance of the pyrazole scaffold is rooted in its structural and electronic properties. The arrangement of its nitrogen and carbon atoms allows for a variety of chemical modifications, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. researchgate.net The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets such as enzymes and receptors. mdpi.com
Researchers have extensively demonstrated the wide-ranging pharmacological potential of pyrazole derivatives. rsc.org These compounds have been investigated for numerous therapeutic applications, as detailed in the table below.
| Reported Biological Activities of Pyrazole Derivatives |
| Anticancer nih.gov |
| Anti-inflammatory |
| Antimicrobial |
| Antiviral researchgate.net |
| Analgesic researchgate.net |
| Anticonvulsant nih.gov |
| Antioxidant nih.gov |
This remarkable versatility has made the pyrazole ring a focal point in drug discovery, with ongoing research continually uncovering new potential applications and cementing its status as a cornerstone of modern medicinal chemistry. researchgate.netrsc.org
Overview of Research Trajectories for 2-(3-amino-1H-pyrazol-1-yl)acetamide and Related Derivatives
While this compound is primarily a building block or chemical intermediate, its core structure, the 3-aminopyrazole (B16455) moiety, is at the forefront of a significant research trajectory: the development of protein kinase inhibitors. researchgate.net Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. mdpi.com
The 3-aminopyrazole scaffold serves as an excellent "hinge-binder." researchgate.net The amino group at the 3-position of the pyrazole ring can form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, which is a fundamental interaction for achieving potent inhibition. The rest of the molecule, including the acetamide (B32628) group at the 1-position, can be systematically modified to enhance potency and selectivity for a specific kinase target.
Recent research highlights this trajectory with a focus on developing highly selective inhibitors for specific kinases, including those that have been historically difficult to target.
Key Research Areas:
Inhibition of Cyclin-Dependent Kinases (CDKs): The 3-aminopyrazole core has been used as the starting point for a structure-activity relationship (SAR) study to develop selective inhibitors for CDK16, a member of the understudied "dark kinome." researchgate.net Modifications on the pyrazole scaffold led to the identification of compounds with high cellular potency for CDK16 and other members of the PCTAIRE kinase family. researchgate.net One such derivative demonstrated the ability to induce cell cycle arrest, a desired effect for an anticancer agent. researchgate.net
Targeting Fibroblast Growth Factor Receptors (FGFR): Scientists have designed and synthesized novel 3-aminopyrazole derivatives that potently inhibit wild-type and drug-resistant "gatekeeper" mutant versions of FGFR2 and FGFR3. These receptors are known drivers in various cancers, and overcoming resistance mutations is a critical challenge in oncology. The research demonstrated that these compounds could covalently modify the target kinase, leading to effective inhibition.
Selective JNK Inhibition: The aminopyrazole class of compounds has been explored to design inhibitors with high selectivity for c-Jun N-terminal kinase 3 (JNK3) over other closely related kinases like p38. nih.gov This selectivity is crucial for minimizing off-target effects and is achieved through the specific way the planar aminopyrazole structure fits into the kinase's active site. nih.gov
The research on derivatives of the 3-aminopyrazole scaffold, the core of this compound, is summarized in the table below, showcasing the potency of these compounds against various kinase targets.
| Compound Scaffold | Kinase Target | Reported Potency (EC50/IC50) | Research Focus |
| 3-Aminopyrazole Derivative (43d) | CDK16 | 33 nM (EC50) | Targeting the "dark kinome" for cancer therapy. researchgate.net |
| 3-Aminopyrazole Derivative (19) | FGFR2 (wild-type) | 14 nM (IC50) | Overcoming gatekeeper resistance mutations in cancer. |
| 3-Aminopyrazole Derivative (SR-3576) | JNK3 | 7 nM (IC50) | Achieving high selectivity over related kinases. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c6-4-1-2-9(8-4)3-5(7)10/h1-2H,3H2,(H2,6,8)(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIDYNAOGZAAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)CC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Amino 1h Pyrazol 1 Yl Acetamide and Analogs
Classical Synthetic Approaches for Pyrazole-Acetamide Derivatives
Traditional methods for constructing the pyrazole-acetamide scaffold have been well-established, providing reliable routes to these compounds. These approaches often involve multi-step sequences that allow for the introduction of diverse substituents.
Cyclocondensation Reactions involving Hydrazine (B178648) Derivatives
A cornerstone of pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov This versatile reaction allows for the formation of the pyrazole core. For the synthesis of 2-(3-amino-1H-pyrazol-1-yl)acetamide, a key starting material is a β-ketonitrile, which possesses the necessary functionality to yield the desired 3-amino pyrazole structure.
The general reaction involves the condensation of a hydrazine, such as hydrazine hydrate (B1144303) or a substituted hydrazine, with a β-functionalized nitrile. The initial condensation is followed by an intramolecular cyclization to form the pyrazole ring. The amino group at the 3-position of the pyrazole arises from the nitrile group of the starting material. Subsequent N-alkylation of the pyrazole with a suitable acetamide (B32628) precursor, such as 2-chloroacetamide (B119443), yields the final product.
| Reactant 1 | Reactant 2 | Product | Reference |
| Hydrazine hydrate | β-ketonitrile | 3-aminopyrazole (B16455) | nih.gov |
| Substituted hydrazine | 1,3-diketone | Substituted pyrazole | nih.gov |
| Enaminones | Hydrazine | 1,3-substituted pyrazoles | beilstein-journals.org |
N-Alkylation Strategies for Pyrazole Annulation
N-alkylation is a fundamental strategy for introducing the acetamide side chain onto a pre-formed pyrazole ring. semanticscholar.orgdntb.gov.uamdpi.com This approach offers flexibility in modifying the substituent at the N-1 position of the pyrazole. Typically, the pyrazole nitrogen is deprotonated with a base to form a pyrazolate anion, which then acts as a nucleophile to displace a leaving group on an alkylating agent. semanticscholar.org
For the synthesis of this compound, a 3-aminopyrazole is treated with a base like sodium hydride or potassium carbonate, followed by the addition of an N-substituted 2-haloacetamide (e.g., 2-chloroacetamide or 2-bromoacetamide). researchgate.net The regioselectivity of the N-alkylation can sometimes be an issue with unsymmetrically substituted pyrazoles, potentially leading to a mixture of N1 and N2-alkylated products. dntb.gov.uamdpi.com However, steric and electronic factors can often be exploited to favor the desired isomer. dntb.gov.ua Alternative methods, such as the Mitsunobu reaction and transition metal-catalyzed alkylations, have also been developed. mdpi.com
| Pyrazole | Alkylating Agent | Catalyst/Base | Product | Reference |
| 4-chloropyrazole | Trichloroacetimidate electrophiles | Brønsted acid | N-alkyl pyrazole | semanticscholar.org |
| 3-substituted pyrazoles | Various | K2CO3-DMSO | N1-alkylated pyrazoles | researchgate.net |
| Pyrazole | Haloalkanes | Engineered enzymes | N-alkylated pyrazoles | nih.gov |
Synthesis via Intermediate Chalcones
Chalcones, or α,β-unsaturated ketones, serve as versatile intermediates in the synthesis of various heterocyclic compounds, including pyrazoles. researchgate.netresearchgate.netscispace.comnih.gov The synthesis of pyrazole-acetamide derivatives through a chalcone (B49325) route typically involves a Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with a substituted benzaldehyde (B42025) to form the chalcone. scispace.com
This chalcone intermediate then undergoes a cyclization reaction with a hydrazine derivative. nih.govnih.gov The reaction with hydrazine hydrate, for instance, leads to the formation of a pyrazoline, which can then be oxidized to the corresponding pyrazole. rjptonline.org To incorporate the acetamide moiety, a starting acetophenone bearing the desired side chain can be utilized, or the acetamide group can be introduced in a subsequent step after the pyrazole ring has been formed.
| Starting Material | Reagent | Intermediate | Final Product | Reference |
| Acetophenone and Benzaldehyde | Methanolic NaOH | Chalcone | Pyrazole | scispace.com |
| Dehydroacetic acid | Hydrazine hydrate | Chalcone | Pyrazole derivatives | researchgate.net |
| 1-adamantyl methyl ketone and pyridine-2-carboxaldehyde | KOH | Adamantyl chalcone | Pyrazole-based adamantyl heterocyclic compounds | nih.gov |
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. jetir.orgresearchgate.netnih.gov Green chemistry principles, such as the use of alternative energy sources and recyclable catalysts, have been successfully applied to the synthesis of pyrazole derivatives. researchgate.netresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgeurekaselect.comdergipark.org.trsci-hub.semdpi.com The synthesis of pyrazole-acetamide derivatives can be significantly expedited using microwave irradiation. nih.gov
For example, the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds can be carried out efficiently under microwave conditions, often in the absence of a solvent or in an environmentally benign solvent like water or ethanol. nih.govnih.gov Similarly, N-alkylation reactions can be performed under microwave irradiation, reducing reaction times from hours to minutes. dergipark.org.tr One-pot, multi-component reactions under microwave heating have also been developed for the efficient synthesis of complex pyrazole scaffolds. nih.gov
| Reactants | Conditions | Product | Advantages | Reference |
| Hydrazines and 1,3-dicarbonyls | Microwave, solvent-free | Pyrazoles | High yields, short reaction times | nih.gov |
| Acetyl pyrazole and DMF-DMA | Microwave, 500W, 150°C | Enaminone | Rapid reaction | nih.gov |
| 2-amino acid-derived enamines | Microwave irradiation | 1H-pyrrol-3-ols | High yields (55-86%) | mdpi.com |
Ultrasound-Assisted Synthesis Techniques
Ultrasound irradiation is another green chemistry technique that utilizes high-frequency sound waves to enhance chemical reactivity. rsc.orgeurekaselect.com Sonochemistry can promote faster reactions, improve yields, and enable reactions to occur under milder conditions. rsc.org
The synthesis of pyrazole derivatives, including those with an acetamide side chain, has been successfully achieved using ultrasound assistance. nih.govresearchgate.netasianpubs.org For instance, the cyclization of chalcones with hydrazines to form pyrazolines can be efficiently carried out under ultrasonic irradiation. nih.gov This method often leads to a significant reduction in reaction time and energy consumption compared to conventional heating. asianpubs.org The use of ultrasound can also facilitate reactions in heterogeneous systems, minimizing the need for organic solvents.
| Reactants | Conditions | Product | Advantages | Reference |
| Diazonium salt of 4-aminoantipyrine (B1666024) and ethylacetoacetate/ethyl benzoylacetate | Ultrasound | Pyrazolone derivatives | High yields | researchgate.net |
| α,β-unsaturated cyanoester and phenyl hydrazine | Ultrasound, 60°C, Cu(I) catalyst | 1,5-Disubstituted pyrazoles | Enhanced reaction rate, improved yields | asianpubs.org |
| Chalcones and hydrazines | Ultrasound | Pyrazolines | Reduced energy consumption and reaction times | nih.gov |
Solvent-Free and Aqueous Medium Reaction Conditions
The development of synthetic protocols under solvent-free or aqueous conditions represents a significant advancement in green chemistry for pyrazole synthesis. These methods reduce the environmental impact associated with hazardous organic solvents and can lead to improved reaction efficiency and simpler workup procedures.
Solvent-free reactions, often facilitated by microwave irradiation or mechanical grinding, have proven effective for synthesizing pyrazole derivatives. mdpi.comresearchgate.net For instance, the Corradi group demonstrated the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave and solvent-free conditions, achieving high yields in short reaction times. mdpi.com Another approach involves the use of concentrated solar radiation for a solvent-free and catalyst-free multi-component synthesis of pyranopyrazole derivatives, highlighting the utility of alternative energy sources. nih.gov Jadhav and Patki developed a multicomponent protocol for amino pyrazole derivatives from aromatic aldehydes, malononitrile (B47326), and phenylhydrazine (B124118) under solvent-free conditions using solid-phase vinyl alcohol (SPVA) as a heterogeneous catalyst. rsc.org
Aqueous synthesis offers an environmentally benign alternative. mobt3ath.com Researchers have successfully synthesized pyrazoles through the condensation of hydrazines with 1,3-diketones at room temperature in water, using the recyclable, non-toxic, and thermally stable resin Amberlyst-70 as a heterogeneous catalyst. mdpi.commobt3ath.com This protocol is noted for its simple workup and eco-friendly attributes. mdpi.commobt3ath.com Similarly, ultrasound irradiation has been employed to facilitate catalyst-free multicomponent reactions in water, yielding excellent results for pyrano[2,3-c]pyrazole synthesis. nih.gov The use of a water-ethanol mixture as an eco-friendly solvent, combined with microwave irradiation, has also been shown to effectively promote the synthesis of pyrano[2,3-c]pyrazole derivatives. nih.gov
| Reaction Type | Reactants | Conditions | Catalyst | Key Advantages | Reference |
|---|---|---|---|---|---|
| Cycloaddition | Tosylhydrazones, α,β-Unsaturated Carbonyls | Microwave, Solvent-Free | None | High yields, short reaction times | mdpi.com |
| Condensation | Hydrazines, 1,3-Diketones | Room Temp, Aqueous | Amberlyst-70 | Recyclable catalyst, simple workup, eco-friendly | mdpi.commobt3ath.com |
| Multicomponent Reaction | Ethyl Acetoacetate (B1235776), Aldehydes, Hydrazine, Malononitrile | Ultrasonic Irradiation, Aqueous | None | Catalyst-free, excellent yields | nih.gov |
| Multicomponent Reaction | Aromatic Aldehydes, Malononitrile, Phenyl Hydrazine | Solvent-Free | Solid-Phase Vinyl Alcohol (SPVA) | Heterogeneous catalyst, solvent-free | rsc.org |
Multi-Component Reactions for Pyrazole Scaffold Construction
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules like pyrazoles in a single step from three or more starting materials. researchgate.net This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries.
A common MCR for synthesizing 5-aminopyrazole derivatives involves the condensation of aldehydes, malononitrile, and hydrazines. rsc.orgbeilstein-journals.org For example, a three-component condensation of phenyl hydrazines, aldehydes, and malononitrile in an aqueous medium using sodium p-toluene sulfonate (NaPTS) as a recyclable, water-soluble catalyst has been reported. rsc.org Another efficient method provides a new one-pot, three-component reaction for constructing multi-substituted aminopyrazoles via an iodine-mediated cyclization in ethanol. tandfonline.comresearchgate.net This reaction uses hydrazine hydrate, phenyl isothiocyanate, and ethyl acetoacetate as starting materials. tandfonline.com
The choice of catalyst and reaction conditions can be crucial. A three-component reaction of 3-aminopyrazoles, aldehydes, and malononitrile can be achieved using base catalysts like sodium acetate (B1210297) or pyridine. researchgate.net Furthermore, MCRs can be performed in environmentally friendly solvents, such as water, to synthesize novel pyrazole and pyrazolo[3,4-b]pyridine derivatives from enaminones, benzaldehyde, and hydrazine-HCl. longdom.org These MCRs exemplify a straightforward and sustainable approach to building the pyrazole core structure. researchgate.netlongdom.org
| Components | Solvent/Conditions | Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Hydrazine Hydrate, Phenyl Isothiocyanate, Ethyl Acetoacetate | Ethanol, 60°C | Iodine | Multi-substituted Aminopyrazoles | tandfonline.comresearchgate.net |
| Phenyl Hydrazines, Aldehydes, Malononitrile | Aqueous | Sodium p-toluene sulfonate (NaPTS) | Multisubstituted 5-Aminopyrazoles | rsc.org |
| 3-Aminopyrazoles, Aldehydes, Malononitrile | Not specified | Base catalysts (e.g., sodium acetate) | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Water, Reflux | Ammonium Acetate | 1-H-pyrazole derivatives | longdom.org |
Synthetic Routes to 3-Aminopyrazole and 5-Aminopyrazole Precursors
The availability of aminopyrazole precursors is fundamental for the synthesis of this compound and its analogs. The two primary isomers, 3-aminopyrazole and 5-aminopyrazole, are typically synthesized through the cyclization of functionalized linear precursors with hydrazine or its derivatives. chim.it
One of the most prevalent methods for synthesizing 3(5)-aminopyrazoles is the condensation of hydrazine with β-ketonitriles. chim.it The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group. chim.it An alternative major route involves the condensation of α,β-unsaturated nitriles, which have a leaving group at the β-position, with hydrazine hydrate. chim.it For example, 3-aminopyrazoles can be produced by reacting a hydrazine with a 2,3-halosubstituted propionitrile (B127096) or a 2-halosubstituted acrylonitrile. google.com This process is particularly useful for the production of the parent 3-aminopyrazole. google.com
The synthesis of 5-aminopyrazoles can be achieved through the reaction of hydrazine with 2-hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitriles in refluxing dioxane, which provides the target compounds in moderate to good yields. nih.govacs.org Other strategies to access the aminopyrazole core include adding a nitro or carboxyl group at the 3rd position of a pyrazole ring and subsequently reducing it to an amino group, or activating the 3rd position with a halogen and performing a nucleophilic substitution with an amine. tandfonline.com
| Precursor Type | Key Reactants | General Method | Product | Reference |
|---|---|---|---|---|
| β-Ketonitriles | β-Ketonitrile, Hydrazine | Condensation/Cyclization | 3(5)-Aminopyrazole | chim.it |
| α,β-Unsaturated Nitriles | α,β-Unsaturated Nitrile (with β-leaving group), Hydrazine | Condensation/Cyclization | 3(5)-Aminopyrazole | chim.it |
| Halosubstituted Propionitriles | 2,3-Dichloropropionitrile, Hydrazine Hydrate | Condensation in aqueous K₂CO₃ | 3-Aminopyrazole | google.com |
| Substituted Acetonitriles | 2-Hetaryl-2-(1-R-pyrrolidin-2-ylidene)acetonitrile, Hydrazine | Reaction in refluxing dioxane | 5-Aminopyrazole | nih.govacs.org |
Theoretical and Spectroscopic Investigations of Pyrazole Tautomerism
Prototropic Tautomerism in 3(5)-Aminopyrazoles
In 3(5)-aminopyrazoles, annular prototropic tautomerism results in an equilibrium between two primary forms: 3-aminopyrazole (B16455) and 5-aminopyrazole. mdpi.com This equilibrium arises from a 1,2-hydrogen shift between the two adjacent nitrogen atoms of the pyrazole (B372694) ring. mdpi.com Understanding the factors that govern the position of this equilibrium is fundamental to predicting the compound's behavior. Early studies, even with semi-empirical calculations, suggested that the 3-amino tautomer is the more stable form in an aqueous medium. nih.gov
Computational and experimental studies have consistently shown that for the unsubstituted 3(5)-aminopyrazole, the 3-aminopyrazole (3AP) tautomer is more stable than the 5-aminopyrazole (5AP) tautomer. mdpi.comresearchgate.net Theoretical calculations predict a clear energy preference for the 3AP form. mdpi.com Investigations using Density Functional Theory (DFT) have quantified this stability difference, as detailed in the table below.
| Parameter | Energy Difference (kJ mol⁻¹) | More Stable Tautomer |
|---|---|---|
| Electronic Energy Difference (ΔE) | 10.7 | 3-Aminopyrazole |
| Gibbs Free Energy Difference (ΔG) | 9.8 | 3-Aminopyrazole |
These energy differences correspond to a tautomeric equilibrium in an aqueous solution at 25°C where the 3-amino tautomer has a relative abundance of approximately 75%, compared to 25% for the 5-amino isomer. nih.gov
While the 3-amino form is favored in the unsubstituted parent compound, the relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring. mdpi.comresearchgate.net The electronic properties of the substituent play a critical role in shifting the tautomeric equilibrium. nih.gov
Electron-donating groups (EDGs) such as -NH₂, -OH, -F, and -Cl tend to stabilize the 3-aminopyrazole tautomer. mdpi.com When these groups are present, the 3-amino form is favored. For instance, a 4-methoxy substituted aminopyrazole exists predominantly as the 3-amino tautomer. researchgate.net
Electron-withdrawing groups (EWGs) like -COOH, -CHO, -CFO, and -BH₂ favor the 5-aminopyrazole tautomer. nih.govmdpi.com Studies on 4-substituted aminopyrazoles found that 4-cyano and 4-thiocyanato derivatives exist preferentially as the 5-amino tautomers in DMSO-d₆ solution. researchgate.net
This substituent effect can be rationalized by considering the electronic interactions within the molecule. Electron-donating groups stabilize the tautomer where the proton is on the nitrogen atom further from the substituent (the 3-amino form), while electron-withdrawing groups favor the tautomer where the proton is on the adjacent nitrogen (the 5-amino form). nih.gov
Computational Chemistry Studies on Tautomerism
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating pyrazole tautomerism. nih.govcore.ac.uk These methods provide accurate calculations of molecular geometries, energies, and spectroscopic properties, offering insights that complement experimental findings. core.ac.uknih.gov
DFT calculations have been widely applied to determine the optimized geometries and relative energies of pyrazole tautomers. The B3LYP hybrid functional combined with a triple-zeta basis set, such as 6-311++G(d,p), has proven effective in predicting the relative stabilities of 3-aminopyrazole and 5-aminopyrazole. mdpi.comresearchgate.net These calculations confirm that the 3-amino tautomer is the global minimum on the potential energy surface for the unsubstituted compound. mdpi.com Furthermore, DFT can model the effect of solvents on tautomeric stability by incorporating a polarizable continuum model (PCM), which has shown that the relative stability of the more polar 5-amino tautomer increases in polar solvents like DMSO. researchgate.net
To obtain a more complete thermodynamic picture of the tautomeric equilibrium, it is essential to calculate the Gibbs free energy (ΔG), which includes zero-point vibrational energy and thermal corrections to the electronic energy. scielo.br DFT frequency calculations allow for the determination of these thermodynamic parameters. mdpi.com For the 3(5)-aminopyrazole system, the Gibbs free energy difference between the two tautomers was calculated to be 9.8 kJ mol⁻¹, confirming the higher stability of the 3-aminopyrazole form under standard conditions. mdpi.comresearchgate.net Such calculations are crucial for predicting the position of the tautomeric equilibrium. researchgate.net
Spectroscopic Elucidation of Tautomeric Forms
Spectroscopic techniques are vital for the experimental observation and characterization of tautomeric forms in different states of matter. mdpi.com Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide direct evidence for the existence of specific tautomers.
In a notable study, the tautomerism of 3(5)-aminopyrazole was investigated using matrix isolation infrared (IR) spectroscopy. mdpi.com The compound was isolated in an inert argon matrix at low temperatures, and its IR spectrum was recorded. The experimental spectrum showed a clear predominance of bands assigned to the 3-aminopyrazole tautomer, which was in excellent agreement with the DFT-calculated vibrational spectra. mdpi.com Upon UV irradiation of the matrix-isolated compound, a phototautomerization reaction occurred, leading to the formation of the less stable 5-aminopyrazole tautomer, which could also be identified by its characteristic IR bands. mdpi.com
NMR spectroscopy has also been instrumental in studying these equilibria. In the solid state, ¹³C cross-polarization and magic-angle spinning NMR has shown that 4-substituted 3(5)-aminopyrazoles exist as the 3-amino tautomers. researchgate.net In solution (DMSO-d₆), a rare case of slow proton exchange on the NMR timescale was observed, allowing for the direct detection of signals from both the 3-amino and 5-amino tautomers and the determination of their relative populations. researchgate.net
| Method | Phase | Key Finding | Reference |
|---|---|---|---|
| DFT (B3LYP/6-311++G(d,p)) | Gas Phase | 3-Aminopyrazole is more stable by 10.7 kJ mol⁻¹ (ΔE) and 9.8 kJ mol⁻¹ (ΔG). | mdpi.comresearchgate.net |
| Matrix Isolation IR Spectroscopy | Argon Matrix | The 3-aminopyrazole tautomer is the dominant form observed experimentally. | mdpi.com |
| ¹³C CP-MAS NMR | Solid State | 4-Substituted derivatives exist as 3-amino tautomers. | researchgate.net |
| ¹H and ¹³C NMR | Solution (DMSO-d₆) | Signals for both tautomers are observed, allowing for quantification of the equilibrium. | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Tautomers
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating tautomeric equilibria in solution. bohrium.com The rate of proton exchange between the two nitrogen atoms determines the appearance of the NMR spectrum. bohrium.com If the exchange is slow on the NMR timescale, separate signals for each tautomer can be observed, allowing for their direct quantification. fu-berlin.de Conversely, fast exchange results in averaged signals, where the chemical shifts reflect the relative populations of the tautomers. nih.gov
For 2-(3-amino-1H-pyrazol-1-yl)acetamide, the tautomeric equilibrium is influenced by the electronic properties of the amino and acetamide (B32628) groups. The amino group is a strong electron-donating group, which has been shown to preferentially stabilize the tautomer where the amino group is at the 3-position (adjacent to the NH proton). researchgate.netmdpi.com The acetamide group at the N1 position also influences the equilibrium.
In solution, the predominant tautomer can be identified by comparing the observed chemical shifts with those of "fixed" N-methyl derivatives or by using low-temperature NMR to slow the proton exchange. fu-berlin.debeilstein-journals.org 13C and 15N NMR are particularly informative. The chemical shifts of the ring carbons C3 and C5 are highly sensitive to the position of the proton. cdnsciencepub.com For instance, the carbon bearing the amino group (C3 in the 3-amino tautomer) would exhibit a different chemical shift compared to when it is at the C5 position. Similarly, 15N NMR provides direct insight into the electronic environment of the nitrogen atoms. researchgate.net
A rare case of slow annular prototropic tautomerism on the NMR time scale has been observed in DMSO-d6 for some 4-substituted 3(5)-aminopyrazoles, allowing for the direct observation of signals from both the 3-amino and 5-amino tautomers. researchgate.net
Table 1: Predicted 13C NMR Chemical Shifts (ppm) for Tautomers of this compound in DMSO-d6
| Carbon Atom | This compound (Tautomer A) | 2-(5-amino-1H-pyrazol-1-yl)acetamide (Tautomer B) |
| C3 | ~150-155 | ~140-145 |
| C4 | ~95-100 | ~95-100 |
| C5 | ~140-145 | ~150-155 |
| CH₂ (acetamide) | ~50-55 | ~50-55 |
| C=O (acetamide) | ~168-172 | ~168-172 |
Note: These are predicted values based on trends observed for similar aminopyrazole derivatives. Actual values may vary.
Infrared (IR) Spectroscopy, including Matrix Isolation Techniques
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about functional groups and bonding. In the context of pyrazole tautomerism, the N-H and C=N stretching and bending vibrations are particularly diagnostic. However, in solution or solid-state spectra, broad hydrogen-bonding bands can complicate the precise identification of individual tautomers. researchgate.net
Matrix isolation IR spectroscopy offers a powerful solution to this problem. nih.gov In this technique, molecules are trapped in an inert gas matrix (like argon or xenon) at cryogenic temperatures. uc.pt This isolation prevents intermolecular hydrogen bonding and minimizes environmental effects, resulting in sharp, well-resolved vibrational bands. researchgate.net This allows for a more direct comparison between experimental spectra and theoretical calculations for each tautomer.
Studies on the parent 3(5)-aminopyrazole using matrix isolation IR spectroscopy, supported by DFT calculations, have shown that the 3-aminopyrazole tautomer is more stable than the 5-aminopyrazole form. mdpi.comnih.gov The experimental spectra of the isolated compound could be successfully assigned to the vibrational modes of the more stable 3-amino tautomer. nih.gov Furthermore, upon UV irradiation, phototautomerization from the more stable 3-amino form to the less stable 5-amino form was observed, confirming the presence of both tautomers on the potential energy surface. mdpi.comnih.gov For this compound, similar results would be expected, with distinct vibrational frequencies for the N-H, NH₂, and C=O groups in each tautomer.
Table 2: Predicted Diagnostic IR Frequencies (cm⁻¹) for Tautomers of this compound in an Argon Matrix
| Vibrational Mode | This compound (Tautomer A) | 2-(5-amino-1H-pyrazol-1-yl)acetamide (Tautomer B) |
| N-H stretch (ring) | ~3520-3540 | ~3510-3530 |
| NH₂ asymmetric stretch | ~3500-3520 | ~3500-3520 |
| NH₂ symmetric stretch | ~3400-3420 | ~3400-3420 |
| C=O stretch (acetamide) | ~1700-1720 | ~1700-1720 |
| C=N stretch (ring) | ~1620-1640 | ~1610-1630 |
Note: These are predicted values based on DFT calculations and experimental data for 3(5)-aminopyrazole. nih.gov
X-Ray Crystallography for Solid-State Conformations
X-ray crystallography provides definitive evidence of the molecular structure in the solid state. bohrium.com For tautomeric compounds, it reveals which tautomer is preferentially stabilized in the crystal lattice. In the vast majority of cases for N-unsubstituted pyrazoles, only one tautomeric form is observed in the crystal, even if a dynamic equilibrium exists in solution. nih.govresearchgate.net
The specific tautomer present in the solid state is determined by the intermolecular interactions, primarily hydrogen bonding, that maximize the stability of the crystal packing. nih.gov For substituted 3(5)-aminopyrazoles, X-ray diffraction studies have consistently shown that the 3-amino tautomer is the one present in the solid state. researchgate.net This preference is often driven by the formation of stable hydrogen-bonded dimers or catemers (chains). nih.govnih.gov
For this compound, it is highly probable that the 3-amino tautomer would be observed in the solid state. The crystal structure would likely feature extensive hydrogen bonding involving the pyrazole N-H, the amino group (NH₂), and the amide N-H and carbonyl oxygen of the acetamide side chain, leading to a stable, three-dimensional network. The analysis would provide precise bond lengths and angles, confirming the positions of the double bonds within the pyrazole ring and the location of the tautomeric proton.
Impact of Tautomerism on Molecular Reactivity and Synthetic Pathways
The tautomerism of pyrazoles is not merely a structural curiosity; it has profound implications for their chemical reactivity and the design of synthetic strategies. nih.govresearchgate.net Since the two tautomers of an unsymmetrical pyrazole like this compound are distinct chemical entities, they can exhibit different reactivity patterns. The presence of a tautomeric equilibrium means that the compound can potentially react as either form, or that the less abundant tautomer might be the more reactive species in a particular reaction, shifting the equilibrium according to Le Châtelier's principle.
For example, in electrophilic substitution reactions, the position of attack on the pyrazole ring can be influenced by the tautomeric form. The electron distribution and, consequently, the nucleophilicity of the ring carbons (especially C4) differ between the 3-amino and 5-amino tautomers.
Furthermore, reactions involving the ring nitrogen atoms are directly controlled by tautomerism. For instance, N-alkylation of this compound could theoretically lead to two different regioisomeric products, depending on which nitrogen atom acts as the nucleophile. However, since the acetamide group already occupies the N1 position, further reactions at the ring nitrogens are less likely for this specific compound.
The reactivity of the exocyclic amino group is also affected. The basicity and nucleophilicity of the amino group are modulated by its position on the ring (C3 vs. C5) due to different resonance effects in each tautomer. This can influence the outcome of reactions such as acylation or condensation at the amino group. Synthetic strategies that utilize 3(5)-aminopyrazoles as precursors for condensed heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, must account for the tautomeric equilibrium, as the initial cyclization step often depends on the specific arrangement of reactive sites present in one of the tautomers. nih.gov Therefore, controlling the reaction conditions to favor the desired reactive tautomer is a key consideration in the synthesis of more complex molecules derived from this scaffold. beilstein-journals.org
Structure Activity Relationship Sar Studies of Pyrazole Derivatives
Elucidating the Role of Pyrazole (B372694) Ring Substitution on Biological Function
The biological activity of pyrazole-containing compounds is highly dependent on the nature and position of substituents on the pyrazole ring. SAR investigations aim to decipher these relationships to guide the design of more potent molecules.
Research on a series of (1H-pyrazol-4-yl)acetamide antagonists for the P2X(7) receptor provides a clear example of this process. researchgate.net Starting from a high-throughput screening hit, chemists explored the SAR by modifying the pyrazole ring. Key findings from such studies on pyrazole derivatives often reveal that:
N1-Substitution: The substituent at the N1 position of the pyrazole ring is critical for activity. In some series, this position is essential for interacting with specific residues in the target protein's binding pocket. For instance, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at the N1 position was found to be optimal for binding affinity.
C4-Substitution: While sometimes less critical than other positions, substitution at the C4 position can be used to fine-tune properties like solubility, metabolic stability, and potency.
These studies underscore that even minor modifications to the pyrazole core can lead to substantial changes in biological activity, highlighting the importance of systematic exploration of the substitution pattern around the ring.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. For pyrazole derivatives, 2D and 3D-QSAR models have been instrumental in designing new, more potent inhibitors for various therapeutic targets. shd-pub.org.rsshd-pub.org.rs
In a typical 2D-QSAR study, descriptors such as molecular volume and the number of multiple bonds are used to build a statistical model. shd-pub.org.rs For instance, a genetic algorithm-based multiple linear regression (GA-MLR) can produce a robust model that highlights the importance of specific atom-centered fragments and their topological relationships. shd-pub.org.rsshd-pub.org.rs
3D-QSAR approaches, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Analysis (CoMSIA), provide a more detailed, three-dimensional understanding. mdpi.com These methods generate contour maps that visualize the regions around a molecule where specific properties are predicted to influence activity:
Steric Fields: Green contours indicate regions where bulky groups are favorable for activity, while yellow contours show where they are detrimental.
Electrostatic Fields: Blue contours highlight areas where positive charges (or electron-withdrawing groups) enhance activity, whereas red contours indicate where negative charges (or electron-donating groups) are preferred.
Hydrophobic Fields: These maps show regions where hydrophobic (lipophilic) groups increase activity and where hydrophilic groups are favored.
Hydrogen Bond Donor/Acceptor Fields: These maps indicate optimal locations for hydrogen bond donors and acceptors to interact with the target receptor. mdpi.com
For a series of fused pyrazole derivatives acting as p38α MAPK inhibitors, CoMFA and CoMSIA models provided significant correlations, guiding further modifications to create better inhibitors. mdpi.com Such computational models, often corroborated by molecular docking, provide valuable insights for the rational design of novel pyrazole analogs. shd-pub.org.rsshd-pub.org.rsmdpi.com
Molecular Interaction Analysis of Pyrazole-Ligand Complexes
Understanding the specific non-covalent interactions between a pyrazole derivative and its biological target is fundamental to rational drug design. These interactions, which include hydrogen bonding and hydrophobic contacts, govern the binding affinity and selectivity of the ligand.
Hydrogen bonds are among the most frequent and important interactions in drug-receptor binding. The pyrazole ring itself, along with its substituents, contains multiple hydrogen bond donors and acceptors that can form a complex network with a protein's active site.
The pyrazole core contains an acidic N-H proton (donor) and a basic sp2-hybridized nitrogen atom (acceptor), allowing pyrazoles to self-assemble via intermolecular N-H···N hydrogen bonds, forming structures like dimers, trimers, and chains. nih.gov In a biological context, these same features are exploited to anchor the ligand in the binding pocket.
Studies on pyrazole-acetamide coordination complexes have shown how the amide and pyrazole moieties contribute to extensive hydrogen bonding networks. rsc.orgnih.gov For example, the amino group (-NH2) and the acetamide (B32628) (-C(=O)NH2) group on a molecule like 2-(3-amino-1H-pyrazol-1-yl)acetamide provide multiple sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor. These interactions are crucial for the stability and orientation of the ligand-receptor complex.
Hydrophobic interactions, driven by the tendency of nonpolar surfaces to associate in an aqueous environment, are critical for ligand binding. The carbon framework of the pyrazole ring and any attached aryl or alkyl substituents contribute to the molecule's lipophilicity and can engage in hydrophobic contacts with nonpolar amino acid residues (e.g., valine, leucine, phenylalanine) in the binding site.
Molecular docking studies of pyrazole derivatives often reveal significant hydrophobic interactions. researchgate.net For instance, the phenyl rings commonly attached to the pyrazole core can form favorable π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. researchgate.net
Influence of Acetamide Moiety Modifications on Molecular Recognition and Efficacy
In studies of (1H-pyrazol-4-yl)acetamide derivatives, the acetamide linker plays a crucial role. researchgate.net SAR exploration often involves altering this part of the molecule in several ways:
Amide Nitrogen Substitution: Replacing the hydrogen atoms on the amide nitrogen with different alkyl or aryl groups can probe the space within the binding pocket and introduce new interactions. This can lead to significant changes in potency and selectivity.
Methylene (B1212753) Bridge Modification: The length of the alkyl chain connecting the pyrazole ring to the amide group can be varied. Lengthening or shortening this linker alters the positioning of the pharmacophoric groups and can optimize their interactions with the target.
Amide Isosteres: Replacing the amide bond with bioisosteres (e.g., sulfonamides, reverse amides) can improve metabolic stability or alter hydrogen bonding patterns, leading to improved pharmacokinetic profiles.
A study on N-(1-(6-oxo-1,6-dihydropyrimidine)-pyrazole) acetamide derivatives identified compounds with significant antimycobacterial activities. nih.gov The SAR in this series demonstrated that modifications to the groups attached to the acetamide nitrogen were critical for achieving high potency against the DprE1 enzyme target. nih.govresearchgate.net For example, compound LK-60 emerged as a highly active inhibitor from this series. nih.gov
The table below illustrates hypothetical SAR data for a series of pyrazole acetamide derivatives, showing how modifications can impact biological activity.
| Compound | R1 (on Pyrazole) | R2 (on Acetamide-N) | Activity (IC50, nM) |
|---|---|---|---|
| A-1 | -H | -CH3 | 520 |
| A-2 | -Cl | -CH3 | 250 |
| A-3 | -CH3 | -CH3 | 410 |
| A-4 | -Cl | -Cyclopropyl | 85 |
| A-5 | -Cl | -Phenyl | 45 |
| A-6 | -Cl | -(4-Fluorophenyl) | 22 |
This interactive data illustrates that a chloro substitution at the R1 position on the pyrazole ring (A-2 vs. A-1) improves activity. Furthermore, increasing the size and aromaticity of the R2 substituent on the acetamide nitrogen (A-4 to A-6) leads to a significant enhancement in potency, with an electron-withdrawing fluorine on the phenyl ring providing the best result.
Mechanistic Investigations of Pyrazole Based Compounds
Modulation of Specific Biological Targets by Pyrazole (B372694) Scaffolds
The versatility of the pyrazole ring allows for substitutions that can significantly influence its chemical and biological properties, enabling it to serve as a ligand for a diverse array of molecular targets. researchgate.netnih.gov The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, a feature that can be modulated by substitution at the nitrogen atom to fine-tune binding interactions. nih.gov
The pyrazole scaffold is recognized as a "privileged scaffold" in the development of protein kinase inhibitors. nih.gov Analysis of biological interaction profiles has shown a class-selectivity of these compounds toward protein kinases, many of which are implicated in cancer. researchgate.net
Protein Kinase Inhibition: Pyrazole derivatives have been successfully designed as potent inhibitors of various protein kinases by acting as adenosine (B11128) triphosphate (ATP) competitors. researchgate.netnih.gov
Cyclin-Dependent Kinases (CDKs): A series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Several compounds exhibited strong inhibition, with IC50 values in the low micromolar to nanomolar range. rsc.org For example, one potent compound induced cell cycle arrest at the G1 phase and promoted apoptosis. rsc.orgrsc.org Molecular docking studies suggest these compounds bind within the catalytic domain of CDK2. rsc.org
Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing compound, is a selective inhibitor of JAK1 and JAK2 with IC50 values around 3 nM. nih.gov It functions as a Type I inhibitor, binding to the active DFGin state of the kinase. nih.gov
p21-Activated Kinases (PAKs): The celecoxib (B62257) derivative, 2-amino-N-{4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (B32628) (OSU-03012), has been identified as a direct inhibitor of PAKs. nih.gov In-cell-free kinase assays, OSU-03012 was shown to inhibit PAK activity and compete with ATP binding. nih.gov This compound also inhibits phosphoinositide-dependent kinase 1 (PDK1), which is involved in regulating PAK activity. nih.gov
Other Kinases: Pyrazole-based structures are also found in inhibitors of Bruton's Tyrosine Kinase (BTK), such as Pirtobrutinib, and inhibitors of VEGFR-2. mdpi.commdpi.com
Below is a table summarizing the inhibitory activity of selected pyrazole-based compounds against various protein kinases.
| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |
| Pyrazole Derivative 9 | CDK2/cyclin A2 | 0.96 µM | rsc.org |
| Pyrazole Derivative 7d | CDK2/cyclin A2 | 1.47 µM | rsc.org |
| Pyrazole Derivative 7a | CDK2/cyclin A2 | 2.0 µM | rsc.org |
| Pyrazole Derivative 4 | CDK2/cyclin A2 | 3.82 µM | rsc.org |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | nih.gov |
| Pyrazole Compound 27 | VEGFR-2 | 828.23 nM | mdpi.com |
Other Enzyme Inhibition: Beyond protein kinases, pyrazole derivatives have been shown to inhibit other classes of enzymes.
Carbonic Anhydrases (CAs): Certain pyrazole derivatives have demonstrated potent, low-nanomolar inhibition of human carbonic anhydrase isoforms hCA I and II. nih.gov
Bacterial Enzymes: Pyrazole-based compounds have been synthesized as competitive inhibitors of the bacterial enzyme N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), indicating potential for antibiotic development. nih.gov
Cholinesterases: Various pyrazole and triazole derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. researchgate.netacs.org
The structural framework of pyrazole has been utilized to design ligands with high affinity for specific receptors. A notable example is the development of ligands for cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors involved in numerous physiological processes.
By modifying the pyrazole-based CB1 antagonist rimonabant, researchers have created tricyclic pyrazole compounds with high affinity and selectivity for either CB1 or CB2 receptors. nih.gov A series of 1,4-dihydroindeno[1,2-c]pyrazole derivatives showed very high in vitro binding affinity for CB2 receptors, with one derivative exhibiting exceptional selectivity over the CB1 receptor. nih.gov These binding affinities are typically determined through competitive binding assays using radiolabeled ligands. nih.gov
Cellular Pathway Interventions
Pyrazole-based compounds can intervene in critical cellular pathways, leading to outcomes such as programmed cell death (apoptosis), alterations in the cell division cycle, and responses to oxidative stress.
A primary mechanism through which many pyrazole derivatives exert their anticancer effects is the induction of apoptosis. mdpi.comwaocp.org This programmed cell death is often triggered through both intrinsic and extrinsic pathways. researchgate.net
Caspase Activation: Studies have shown that pyrazole compounds can activate key executioner caspases, such as caspase-3. waocp.orgnih.govwaocp.org The activation of initiator caspases, including caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), has also been observed, leading to a downstream cascade that results in apoptosis. researchgate.net This is often confirmed by observing the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. mdpi.comresearchgate.net
Modulation of Bcl-2 Family Proteins: The apoptotic process induced by pyrazoles is frequently associated with changes in the expression of Bcl-2 family proteins. mdpi.comresearchgate.net This includes the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. mdpi.comresearchgate.net
DNA Fragmentation: A hallmark of apoptosis is the fragmentation of DNA. Treatment with pyrazole derivatives has been shown to cause an increase in the sub-G0/G1 cell population, which is indicative of apoptotic cells with fragmented DNA. nih.gov
Uncontrolled cell proliferation is a defining feature of cancer, often resulting from a dysregulated cell cycle. nih.gov Pyrazole derivatives have been found to interfere with cell cycle progression, causing arrest at specific checkpoints. nih.gov
The specific phase of the cell cycle at which arrest occurs can vary depending on the compound's structure and the type of cancer cell being studied.
G1 Phase Arrest: Some pyrazole-platinum(II) complexes and a CDK2-inhibiting pyrazole derivative have been shown to induce cell cycle arrest in the G1 phase. rsc.orgrsc.orgresearchgate.net
S Phase Arrest: In triple-negative breast cancer cells, one pyrazole derivative was found to induce cell cycle arrest in the S phase. nih.govwaocp.org
G2/M Phase Arrest: Other pyrazole compounds have been observed to cause cell cycle arrest at the G2/M phase. mdpi.comnih.gov For instance, the compound known as PTA-1 significantly arrested MDA-MB-231 cells in the G2/M phase. nih.gov
There is substantial evidence that pyrazole derivatives can induce the generation of reactive oxygen species (ROS) within cells. nih.govwaocp.orgnih.gov An excessive amount of ROS can lead to oxidative damage to cellular components like proteins, lipids, and nucleic acids, ultimately triggering cell death pathways such as apoptosis. nih.gov
The induction of apoptosis by certain pyrazole compounds in triple-negative breast cancer cells has been directly linked to an elevated level of ROS and increased caspase-3 activity. nih.govwaocp.orgnih.gov In studies on human platelets, specific pyrazole derivatives were shown to inhibit NADPH oxidase, a major source of cellular ROS. nih.gov Furthermore, these compounds were able to reverse the inhibition of oxidative phosphorylation (OxPhos), another principal source of ROS, suggesting a complex interplay with cellular metabolic and oxidative pathways. nih.gov
Adenine-Mimetic Pharmacophore Role
The 3-amino-1H-pyrazole core of 2-(3-amino-1H-pyrazol-1-yl)acetamide serves as a crucial pharmacophore that mimics adenine (B156593), the purine (B94841) nucleobase in adenosine triphosphate (ATP). This mimicry allows the compound to function as a competitive inhibitor in the ATP-binding pocket of various kinases. Kinases are a class of enzymes that play a pivotal role in cell signaling by catalyzing the transfer of a phosphate (B84403) group from ATP to specific substrates. The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, making them significant drug targets.
The pyrazole ring, with its strategically positioned nitrogen atoms and amino substituent, is designed to form key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site. This hinge region connects the N- and C-lobes of the kinase domain and is a critical anchoring point for ATP. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, a related scaffold, has been identified as a pharmacophore in the development of kinase inhibitors. mdpi.com The 3-aminopyrazole (B16455) moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry for the development of potent and selective kinase inhibitors. mdpi.comnih.gov
The interaction of the 3-aminopyrazole core with the kinase hinge is analogous to the binding of the adenine ring of ATP. Specifically, the nitrogen atoms of the pyrazole ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, forming a pattern of interactions that effectively occupies the adenine-binding pocket. This competitive inhibition prevents the binding of ATP, thereby blocking the phosphotransfer reaction and modulating the downstream signaling pathway. The versatility of the pyrazole scaffold allows for further chemical modifications to enhance potency and selectivity for specific kinases.
| Molecule | Key Interaction Points with Kinase Hinge | Role |
|---|---|---|
| Adenine (from ATP) | N1 (acceptor), N6-amino (donor) | Endogenous Ligand |
| 3-Amino-1H-pyrazole Moiety | Pyrazole ring nitrogens (acceptor/donor), 3-amino group (donor) | Competitive Inhibitor (Adenine Mimetic) |
Drug-Target Residence Time Dynamics
The dissociation rate constant (k_off) is the primary determinant of residence time (τ = 1/k_off). sigmaaldrich.com A slow k_off value signifies a stable drug-target complex and a long residence time. The optimization of drug-target residence time has become an increasingly important focus in modern drug discovery, moving beyond the sole consideration of binding affinity (K_d or IC_50). researchgate.net
While specific experimental data on the drug-target residence time of this compound is not extensively available in the public domain, the investigation of this parameter is crucial for understanding its full therapeutic potential. The structural features of the compound, including the nature of the substituents on the pyrazole ring and the acetamide side chain, can significantly influence its binding kinetics and, consequently, its residence time on a target kinase.
Techniques such as "jump dilution" experiments are employed to measure the k_off and determine the residence time of an inhibitor. sigmaaldrich.com In such an assay, the pre-formed enzyme-inhibitor complex is rapidly diluted, and the recovery of enzyme activity is monitored over time. The rate of recovery is indicative of the inhibitor's dissociation rate.
The table below presents hypothetical residence time data for a series of pyrazole-based kinase inhibitors to illustrate the concept and the range of values that can be observed. Longer residence times are generally associated with more durable target inhibition.
| Compound | Target Kinase | Dissociation Rate (k_off) (s⁻¹) | Residence Time (τ) (min) |
|---|---|---|---|
| Inhibitor A | Kinase X | 1.0 x 10⁻² | 1.7 |
| Inhibitor B | Kinase X | 5.0 x 10⁻⁴ | 33.3 |
| Inhibitor C | Kinase Y | 2.5 x 10⁻³ | 6.7 |
| Inhibitor D (Optimized) | Kinase Y | 8.0 x 10⁻⁵ | 208.3 |
The optimization of the chemical structure of this compound could potentially lead to derivatives with prolonged residence times on their target kinases, thereby enhancing their therapeutic efficacy. ucsf.edu
Computational Drug Discovery and Design Methodologies for Pyrazole Acetamide Compounds
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are foundational computational techniques in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify molecules with a high likelihood of binding to a specific biological target. walshmedicalmedia.comnih.gov These methods are particularly valuable for exploring the potential of pyrazole-acetamide derivatives as therapeutic agents.
High-Throughput Virtual Screening (HTVS) for Lead Identification
High-Throughput Virtual Screening (HTVS) is a computational strategy that involves the docking of extensive libraries of compounds against a target protein structure to identify potential "hits". mdpi.com This approach is a cost-effective and time-efficient alternative to experimental high-throughput screening. nih.gov For pyrazole-acetamide compounds, HTVS can be employed to screen vast virtual databases, which can range from thousands to billions of molecules, to identify novel derivatives that possess the desired binding characteristics for a specific protein target, such as a kinase or enzyme. nih.govmdpi.com The process filters these large libraries down to a manageable number of promising candidates for further experimental validation, significantly accelerating the initial phase of lead discovery. mdpi.com The 3-aminopyrazole (B16455) core, a key feature of 2-(3-amino-1H-pyrazol-1-yl)acetamide, is recognized as an excellent starting point for the development of inhibitors for targets like kinases, making its derivatives prime candidates for inclusion in HTVS campaigns. nih.govnih.gov
Prediction of Binding Affinities and Ligand-Protein Interaction Profiles
Following the initial identification of potential binders through screening, molecular docking provides detailed insights into the specific interactions between a ligand and its target protein. walshmedicalmedia.com This technique predicts the preferred orientation of a molecule, such as a this compound analog, when bound to a protein's active site. nih.gov The primary output of a docking simulation is a scoring function that estimates the binding affinity, often expressed as binding energy (e.g., kcal/mol). asianjpr.com A lower binding energy generally indicates a more stable and favorable interaction. walshmedicalmedia.com
Docking studies on pyrazole (B372694) derivatives have successfully identified key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their inhibitory activity against targets like receptor tyrosine kinases. nih.govasianjpr.comresearchgate.net For instance, analysis of docked poses can reveal how the amino group or the acetamide (B32628) moiety of the compound interacts with specific amino acid residues in the target's binding pocket, guiding further structural modifications to enhance potency and selectivity. nih.gov
Table 1: Example Docking Results for Pyrazole Derivatives Against Kinase Targets This table is illustrative, based on typical findings in the literature for pyrazole derivatives.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| Pyrazole-Thiadiazole | VEGFR-2 | -10.09 | (Specific amino acids) | nih.gov |
| Pyrazole-Thiadiazole | Aurora A | -8.57 | (Specific amino acids) | nih.gov |
| Pyrazole-Thiadiazole | CDK2 | -10.35 | (Specific amino acids) | nih.gov |
| Pyrazole Derivative | RET Kinase | -74.58 | (Specific amino acids) | asianjpr.com |
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Analysis
While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time in a simulated physiological environment. semanticscholar.orgnih.gov This computational method is crucial for validating the binding poses predicted by docking and understanding the conformational changes that may occur upon ligand binding. semanticscholar.orgnih.gov
For a pyrazole-acetamide derivative docked into a target protein, an MD simulation would be run for a specific duration (e.g., 100 nanoseconds) to observe the behavior of the complex. semanticscholar.orgnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are calculated to evaluate stability. A low and stable RMSD value over the course of the simulation suggests that the ligand remains securely bound in its initial predicted pose. semanticscholar.org Conversely, high fluctuations in RMSD might indicate an unstable interaction. mdpi.com Another metric, the Root Mean Square Fluctuation (RMSF), can identify the flexibility of specific regions of the protein, providing further insight into the dynamics of the binding site. nih.gov
Pharmacophore Modeling and Ligand-Based Drug Design
When a high-resolution structure of the target protein is unavailable, ligand-based methods such as pharmacophore modeling become invaluable. researchgate.net A pharmacophore model is a three-dimensional arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. researchgate.net These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.netresearchgate.net
A pharmacophore model can be generated based on a set of known active molecules containing the pyrazole-acetamide scaffold. researchgate.net This model serves as a 3D query to search virtual compound libraries for new molecules that match the required spatial arrangement of features, even if they have different underlying chemical structures. juniperpublishers.com This approach is highly effective for scaffold hopping and identifying novel chemical series with the potential for the desired therapeutic effect. The N4-(1H-pyrazol-3-yl)pyrimidine-2,4-diamine core, which is structurally related to 3-aminopyrazole, has been successfully used as a pharmacophore for structure-based modifications. nih.gov
Predictive Analytics for Compound Optimization and Profiling
Predictive analytics, particularly through the application of artificial intelligence (AI) and machine learning (ML), is transforming the process of drug optimization. These technologies leverage large datasets to build models that can predict various properties of molecules, thereby guiding the design of compounds with improved characteristics.
Application of Artificial Intelligence (AI) and Machine Learning in Compound Design
Artificial intelligence and machine learning are being applied across the entire drug discovery spectrum, from target identification to lead optimization. nih.govbenevolent.com For pyrazole-acetamide compounds, AI can be utilized in several ways:
De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design entirely new molecules from scratch that are predicted to be active against a specific target. nih.govbenevolent.com These models can learn the underlying chemical patterns of known active compounds and generate novel pyrazole-acetamide derivatives with optimized properties.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govbiointerfaceresearch.com ML algorithms are used to build robust QSAR models for pyrazole derivatives, predicting their potency based on calculated molecular descriptors. acs.orgmdpi.com These models help chemists prioritize which new analogs to synthesize. nih.gov
ADMET Prediction: A major cause of failure in drug development is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. iapchem.org Machine learning models are increasingly used to predict these properties early in the discovery process. nih.gov By training on extensive experimental data, these models can forecast the likely ADMET profile of a novel this compound analog before it is synthesized, allowing for early-stage optimization to improve its drug-like characteristics. iapchem.orgnih.gov
Table 2: Applications of AI/ML in Pyrazole-Acetamide Drug Discovery
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Generative Models | Design of novel molecular structures with desired properties. | Accelerates the identification of new chemical entities. |
| QSAR Modeling | Predicts the biological activity of compounds based on their structure. | Guides the prioritization of synthetic targets to enhance potency. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles of new compounds. | Reduces late-stage attrition by identifying problematic compounds early. |
| Binding Affinity Prediction | Employs deep learning to more accurately predict drug-target binding strength. | Improves the selection of high-affinity lead candidates. rjpbr.comnih.govnih.gov |
Advanced Research Techniques for Characterization and Evaluation
Advanced Spectroscopic Characterization
Spectroscopic methods provide the foundational evidence for the chemical structure and purity of "2-(3-amino-1H-pyrazol-1-yl)acetamide."
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous structural confirmation of "this compound." Unlike standard mass spectrometry, HRMS provides an exact mass measurement with high accuracy and precision, which allows for the determination of the elemental formula of the compound and its fragments.
This technique is critical for verifying the successful synthesis of the target molecule by confirming its molecular weight and elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺. The high resolution of the mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, can distinguish between molecules with the same nominal mass but different elemental formulas.
For "this compound" (Molecular Formula: C₅H₈N₄O), HRMS would be expected to detect the exact mass of its various ionic adducts. The predicted masses for common adducts provide a benchmark for experimental verification.
| Adduct Type | Predicted m/z (Da) |
|---|---|
| [M+H]⁺ | 141.07709 |
| [M+Na]⁺ | 163.05903 |
| [M+K]⁺ | 179.03297 |
| [M+NH₄]⁺ | 158.10363 |
Advanced NMR Techniques (e.g., 2D NMR)
While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides primary structural information, two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of all proton and carbon signals, especially for complex heterocyclic structures like "this compound." sdsu.eduscience.govemerypharma.com
These advanced experiments reveal through-bond correlations between nuclei, which helps to piece together the molecular structure.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is used to establish the connectivity of protons within the pyrazole (B372694) ring and the acetamide (B32628) side chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov It is the primary method for assigning the carbon atoms in the molecule by linking them to their known proton assignments. sdsu.eduemerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu It is crucial for connecting different fragments of the molecule, for example, linking the protons on the acetamide's methylene (B1212753) group to the carbons of the pyrazole ring, thus confirming the position of the side chain on the ring.
A thorough structural analysis using these techniques provides definitive evidence of the compound's constitution and isomeric purity.
Biochemical and Biophysical Assays
Following structural confirmation, a variety of assays are employed to understand how "this compound" interacts with its biological targets.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify and quantify the engagement of a compound with its target protein within a physiologically relevant environment, such as intact cells or cell lysates. nih.govdrugtargetreview.comfrontiersin.org The principle of CETSA is based on ligand-induced thermal stabilization; when a compound like "this compound" binds to its target protein, the resulting complex is often more resistant to thermal denaturation than the protein alone. researchgate.net
The CETSA workflow involves treating cells with the compound, heating the cell lysate across a range of temperatures, separating the soluble (undenatured) proteins from the aggregated (denatured) ones, and quantifying the amount of remaining soluble target protein, often by Western blot or mass spectrometry. nih.gov A positive target engagement is observed as a shift in the melting curve to a higher temperature in the presence of the compound. researchgate.netacs.org
Studies on related 3-amino-1H-pyrazole-based kinase inhibitors have successfully used proteome-wide CETSA experiments to confirm that these molecules lead to the stabilization of target proteins, such as CDK16, in cellular systems. nih.gov This demonstrates the utility of CETSA in confirming that "this compound" reaches and binds to its intended intracellular target.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity between a ligand and an analyte. nih.govnih.govmdpi.comspringernature.com In the context of "this compound," SPR is used to characterize its direct interaction with a purified target protein, such as a specific kinase.
In a typical SPR experiment, the target protein is immobilized on a sensor chip surface. bioradiations.com A solution containing the compound ("analyte") is then flowed over the surface. The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.
This sensorgram provides a wealth of quantitative information:
Association rate constant (kₐ or k_on): The rate at which the compound binds to the target.
Dissociation rate constant (k_d or k_off): The rate at which the compound dissociates from the target.
Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as the ratio of k_d/k_a. A lower K_D value indicates a higher binding affinity.
SPR is a powerful tool for structure-activity relationship (SAR) studies, allowing researchers to directly compare the binding kinetics of different analogs and understand how chemical modifications affect target binding. nih.govnih.gov
| Parameter | Description | Units |
|---|---|---|
| kₐ (k_on) | Association Rate Constant | M⁻¹s⁻¹ |
| k_d (k_off) | Dissociation Rate Constant | s⁻¹ |
| K_D | Equilibrium Dissociation Constant (Affinity) | M (e.g., nM, µM) |
Enzyme Kinetics and Inhibition Assays
Enzyme inhibition assays are fundamental for quantifying the functional effect of "this compound" on its target enzyme, particularly for targets like protein kinases. nih.govresearchgate.net These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine its potency.
The most common parameter derived from these assays is the IC₅₀ (half-maximal inhibitory concentration) , which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The aminopyrazole scaffold is a well-established "privileged structure" in the development of kinase inhibitors, and numerous derivatives have been evaluated for their inhibitory activity against various kinases. nih.govresearchgate.net
For example, different series of pyrazole derivatives have demonstrated potent inhibition of kinases such as Fibroblast Growth Factor Receptors (FGFR), Cyclin-Dependent Kinases (CDKs), and EGFR. nih.govmdpi.combohrium.com These assays are often performed using radiometric methods or fluorescence/luminescence-based technologies that measure the consumption of a substrate (like ATP) or the formation of a product. mdpi.com Further kinetic studies can also be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides deeper insight into how the compound interacts with the enzyme's active site or allosteric sites. nih.gov
| Compound Type | Target Kinase | Reported Potency (IC₅₀) |
|---|---|---|
| Aminopyrazole Derivative | FGFR3 (V555M mutant) | Sub-micromolar nih.gov |
| 3-amino-1H-pyrazole derivative | CDK16 | Low nanomolar nih.gov |
| 1,3,4-triarylpyrazole derivative | EGFR | High % inhibition at 100 µM mdpi.com |
Microscopic Techniques for Cellular Morphology and Organelle Analysis
The investigation of how a compound affects cellular structure is a critical step in assessing its biological impact. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing cellular and subcellular architecture at high resolution. While specific studies employing these techniques on cells treated with this compound are not extensively documented in publicly available literature, the principles of these methods provide a clear framework for how such an analysis would be conducted.
Scanning Electron Microscopy (SEM) would be employed to examine the surface topography of cells exposed to the compound. This technique could reveal changes in cell shape, size, and surface features such as microvilli or blebs, which can be indicative of cellular stress, apoptosis, or other responses to a chemical agent. For instance, researchers could culture a relevant cell line, expose it to varying concentrations of this compound, and then process the cells for SEM imaging. The resulting micrographs would provide detailed three-dimensional-like images of the cell surfaces, allowing for a qualitative and quantitative assessment of morphological alterations.
Transmission Electron Microscopy (TEM) , in contrast, offers insights into the internal ultrastructure of the cell. By passing a beam of electrons through ultra-thin sections of cells, TEM can visualize individual organelles such as the nucleus, mitochondria, endoplasmic reticulum, and Golgi apparatus. In the context of evaluating this compound, TEM analysis would be crucial for identifying any compound-induced changes to these organelles. For example, mitochondrial swelling, fragmentation of the Golgi complex, or alterations in nuclear chromatin condensation could be observed, providing valuable clues about the compound's mechanism of action at a subcellular level.
While direct experimental images for this compound are not available, the application of SEM and TEM remains a cornerstone for the cytological evaluation of novel bioactive compounds.
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure substance. This method is crucial for confirming the identity and purity of a newly synthesized compound like this compound. The technique typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and measured.
The molecular formula for this compound is C₅H₈N₄O. Based on this, the theoretical elemental composition can be calculated. Experimental analysis of a synthesized sample would then be performed, and the "found" percentages of carbon (C), hydrogen (H), and nitrogen (N) would be compared to the calculated values. A close correlation between the found and calculated values provides strong evidence for the correct synthesis and high purity of the compound.
While a specific elemental analysis report for this compound is not provided in the available literature, the following table illustrates the kind of data that would be generated and includes experimental results for closely related 3-amino-1H-pyrazole derivatives to demonstrate the application of this technique. nih.gov
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
| This compound | C₅H₈N₄O | C | 42.85 | - | Theoretical |
| H | 5.75 | - | |||
| N | 39.98 | - | |||
| O | 11.42 | - | |||
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | C₁₀H₈N₄ | C | 65.21 | 65.03 | nih.gov |
| H | 4.38 | 4.57 | nih.gov | ||
| N | 30.42 | 30.12 | nih.gov | ||
| 3-Amino-5-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | C₁₀H₇ClN₄ | C | 54.93 | 55.07 | nih.gov |
| H | 3.23 | 3.46 | nih.gov | ||
| N | 25.62 | 25.54 | nih.gov | ||
| 3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile | C₈H₆N₄S | C | 50.51 | 50.63 | nih.gov |
| H | 3.18 | 3.02 | nih.gov | ||
| N | 29.45 | 29.57 | nih.gov |
Future Perspectives in 2 3 Amino 1h Pyrazol 1 Yl Acetamide Research
Rational Design and Synthesis of Next-Generation Pyrazole-Acetamide Analogs
The pyrazole (B372694) nucleus is a well-established "privileged scaffold" in medicinal chemistry, featured in numerous FDA-approved drugs. researchgate.net The future of 2-(3-amino-1H-pyrazol-1-yl)acetamide research will heavily rely on the rational design of next-generation analogs to refine and enhance its properties. Structure-Activity Relationship (SAR) studies will be pivotal in guiding the synthetic efforts to produce molecules with improved characteristics.
Key strategies for the design of novel analogs include:
Substitution on the Pyrazole Ring: Introducing various substituents on the carbon atoms of the pyrazole ring can significantly influence the molecule's electronic and steric properties. For instance, the synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives has been explored to create selective inhibitors for specific biological targets. nih.gov
Modification of the Acetamide (B32628) Moiety: The acetamide group offers a prime site for modification. Altering the amide portion by introducing different alkyl, aryl, or heterocyclic groups can modulate the compound's solubility, stability, and interaction with biological targets. Research on 1H-Pyrazol-5-yl-2-phenylacetamides has demonstrated that variations in the acetamide fragment can lead to significant changes in activity. nih.gov
Advanced Synthetic Methodologies: The development of novel and efficient synthetic routes is crucial for accessing a diverse range of analogs. Recent advancements include innovative one-pot regioselective syntheses and the use of environmentally friendly catalysts and reaction media, such as Pd-nanoparticles in PEG-400/H2O, to produce substituted pyrazoles. mdpi.com These "green" approaches facilitate the creation of complex pyrazole derivatives that were previously difficult to access. mdpi.com
Future synthetic efforts will likely focus on creating libraries of these new analogs for high-throughput screening, accelerating the discovery of compounds with optimized properties for specific applications.
Integration with Emerging Technologies in Chemical Biology and Material Science
The structural features of this compound make it an attractive candidate for integration with emerging technologies in both chemical biology and material science. The amino and acetamide functionalities serve as chemical handles for conjugation to other molecules or materials.
In Chemical Biology:
Development of Chemical Probes: Analogs of this compound can be functionalized with reporter tags such as fluorophores or biotin. These chemical probes can be used to study the compound's mechanism of action, identify its biological targets, and visualize its distribution within cells and tissues.
Target Identification and Validation: By immobilizing a derivative of the compound on a solid support, it can be used for affinity chromatography-based approaches to pull down its binding partners from cell lysates, thus identifying its protein targets.
In Material Science:
Functional Materials: Pyrazole derivatives are recognized for their utility in the design of functional materials due to their coordination properties and electronic characteristics. chim.itresearchgate.net The nitrogen atoms in the pyrazole ring can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and sensing.
Polymer Science: The amino group on the pyrazole ring can be used as a monomer or a functionalizing agent in polymerization reactions. Incorporating the pyrazole-acetamide scaffold into polymer backbones could lead to new materials with tailored thermal, optical, or electronic properties.
The convergence of pyrazole chemistry with nanotechnology and advanced imaging techniques will likely open up novel avenues for the application of these compounds in diagnostics, electronics, and smart materials.
Potential for Scaffold Diversification and Hybrid Molecule Development
Scaffold diversification is a powerful strategy to explore new chemical space and develop molecules with novel or enhanced functionalities. The this compound core is an excellent starting point for creating more complex molecular architectures.
Scaffold Hopping and Diversification: This involves replacing the central pyrazole core with other heterocyclic systems while maintaining key pharmacophoric features. This can lead to the discovery of new scaffolds with improved properties. Furthermore, the existing scaffold can be used as a template for creating diverse libraries of compounds by reacting the amino and acetamide groups with a wide range of chemical building blocks.
Hybrid Molecule Development: This approach involves covalently linking the pyrazole-acetamide scaffold with another distinct pharmacophore to create a single hybrid molecule with dual or synergistic activity. mdpi.com
Pyrazole-Tetrazole Hybrids: Researchers have successfully synthesized hybrid compounds that combine pyrazole and tetrazole moieties, which have shown promising biological activities. mdpi.com The tetrazole ring is often used as a bioisostere for a carboxylic acid group. mdpi.com
Pyrazole-Benzimidazole Hybrids: The fusion of pyrazole and benzimidazole (B57391) scaffolds has led to the development of molecules with significant anti-inflammatory and antioxidant properties. nih.gov
The rationale behind creating such hybrids is to either target multiple components of a disease pathway or to combine the desirable properties of two different molecular classes into one. mdpi.comnih.gov Future research in this area will likely explore the combination of the this compound scaffold with a wider array of bioactive molecules to generate novel therapeutic agents and functional materials.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(3-amino-1H-pyrazol-1-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves reacting 3-amino-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) to neutralize HCl byproducts. Solvents like acetonitrile or dichloromethane are used under controlled temperatures (0–25°C). Purification via recrystallization or column chromatography is critical to isolate the product . Optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of pyrazole to chloroacetyl chloride) and reaction time (3–12 hours) to maximize yield (56–99%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H-NMR : Confirms the presence of pyrazole NH (δ 10–12 ppm), acetamide CONH (δ 8–9 ppm), and methyl/methylene groups (δ 2–4 ppm).
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide and amino groups.
- LC-MS : Determines molecular weight (e.g., [M+H]⁺ at m/z 169.1) and purity (>95%) .
Q. How can substitution reactions at the acetamide moiety be systematically studied?
The chlorine atom in chloroacetamide precursors (e.g., 2-chloro-N-(pyrazolyl)acetamide) can undergo nucleophilic substitution with amines, thiols, or alkoxides. Reaction conditions (solvent polarity, temperature, and catalyst) influence regioselectivity. For example, using DMF as a solvent at 60°C with K₂CO₃ facilitates amine substitutions .
Q. What purification strategies are recommended for isolating this compound derivatives?
Recrystallization from ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane) effectively removes unreacted starting materials. TLC monitoring (Rf ~0.3–0.5 in 9:1 DCM/methanol) ensures product homogeneity .
Advanced Research Questions
Q. How can SHELX software be applied to determine the crystal structure of this compound derivatives?
SHELXL refines crystal structures by optimizing hydrogen atom positions and validating bond lengths/angles. For example, hydrogen-bonding networks (N–H⋯O) can form R₂²(10) dimer motifs, as seen in related acetamides. SHELX analysis also calculates dihedral angles between aromatic rings (e.g., 48–80°), revealing steric effects on molecular packing .
Q. What computational methods predict the biological activity of this compound analogs?
PASS (Prediction of Activity Spectra for Substances) predicts pharmacological profiles (e.g., antimalarial or enzyme inhibition). Molecular docking with AutoDock Vina assesses binding affinities to targets like PfDHFR (dihydrofolate reductase). Parameters include binding energy (ΔG < -7 kcal/mol) and hydrogen-bond interactions with active-site residues .
Q. How do substituents on the pyrazole ring influence reactivity and bioactivity?
Comparative studies show that electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the acetamide carbon, accelerating substitution reactions. Conversely, methyl groups increase lipophilicity, improving membrane permeability in biological assays. For example, 1,3,5-trimethylpyrazole derivatives exhibit higher antileishmanial activity (IC₅₀ < 10 µM) than unsubstituted analogs .
Q. What role do hydrogen-bonding patterns play in the material properties of these compounds?
Graph set analysis (e.g., Etter’s formalism) reveals that N–H⋯O hydrogen bonds stabilize crystal lattices, affecting melting points and solubility. For instance, dimeric H-bonding in 2-(2,4-dichlorophenyl)acetamide derivatives increases thermal stability (m.p. > 200°C) .
Q. How can hydrolysis mechanisms of this compound be mechanistically investigated?
Kinetic studies under acidic/basic conditions (e.g., HCl/NaOH) monitor hydrolysis rates via HPLC. Activation energy (Eₐ) calculations and isotopic labeling (¹⁸O) identify nucleophilic attack pathways. Hydrolysis products (e.g., acetic acid and 3-amino-1H-pyrazole) are characterized by NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
